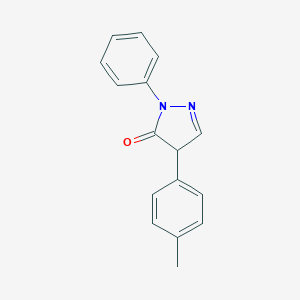
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPDPH, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological applications. MPDPH belongs to the class of pyrazolones and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In
作用機序
The mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways and enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to scavenge free radicals and reduce oxidative stress in various tissues, including the brain and liver. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be easily synthesized and purified, and it has been found to be stable under various conditions. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also highly soluble in water and organic solvents, which makes it suitable for various experimental setups. However, one limitation of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its relatively low potency compared to other pyrazolone derivatives, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to investigate the potential therapeutic applications of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Another direction is to explore the mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in more detail, including its effects on various signaling pathways and enzymes. Additionally, future research could focus on the development of more potent and selective derivatives of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which may have improved pharmacological properties.
合成法
The synthesis of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through a variety of methods, including the reaction of 4-methylacetophenone with phenylhydrazine in the presence of acetic acid and sulfuric acid. Another method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in the presence of ethanol and sodium hydroxide. The yield of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
科学的研究の応用
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular diseases, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to improve endothelial function and reduce oxidative stress, which may have implications for the prevention and treatment of cardiovascular diseases.
特性
製品名 |
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
4-(4-methylphenyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-13(10-8-12)15-11-17-18(16(15)19)14-5-3-2-4-6-14/h2-11,15H,1H3 |
InChIキー |
IYGITHYKVPRPIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
溶解性 |
8.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)

![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)

![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)